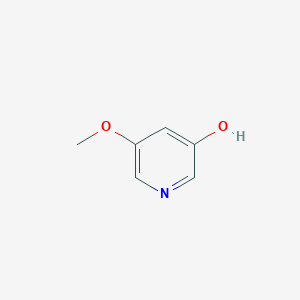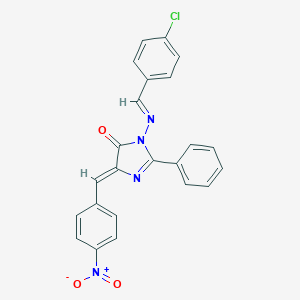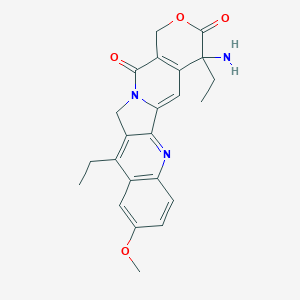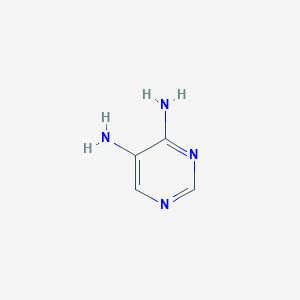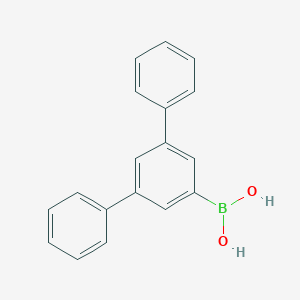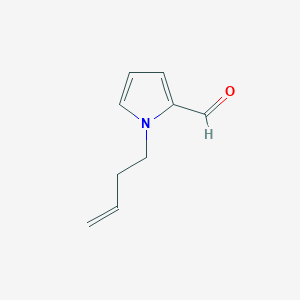
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 3-Butenylpyrrole-2-carboxaldehyde and is a member of the pyrrole family of compounds. The unique chemical structure of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde makes it a valuable tool for researchers investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is based on its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and sensitive, making the compound an ideal tool for the detection of ROS in cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde are still being studied. However, the compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. The compound has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde in laboratory experiments is its high sensitivity and specificity for ROS detection. However, the compound is relatively expensive and requires specialized equipment for detection. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new fluorescent probes based on the chemical structure of the compound. Additionally, researchers are investigating the potential therapeutic applications of the compound, particularly in the treatment of diseases associated with oxidative stress. Finally, there is ongoing research into the synthesis and optimization of the compound, with the aim of improving its sensitivity and reducing its cost.
Métodos De Síntesis
The synthesis of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-buten-1-ol with pyrrole-2-carboxaldehyde in the presence of a catalyst. This method has been extensively studied and optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde has been used in a wide range of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound is also used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propiedades
Número CAS |
135192-15-3 |
|---|---|
Nombre del producto |
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
Clave InChI |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
SMILES canónico |
C=CCCN1C=CC=C1C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



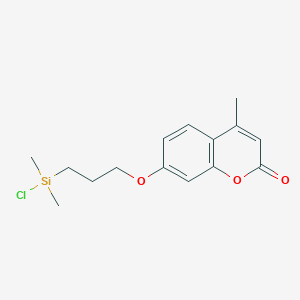
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
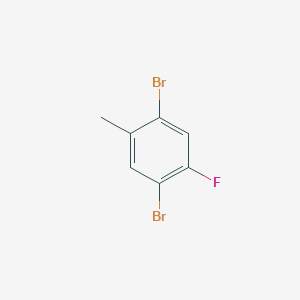
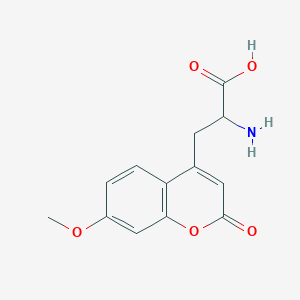
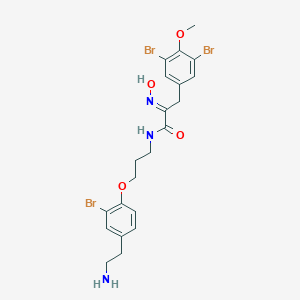
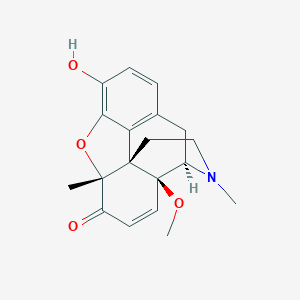
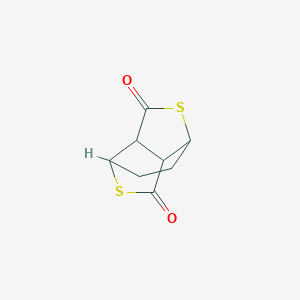
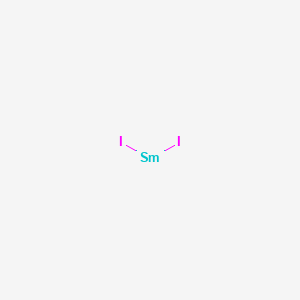
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
